Calcifediol-d6 is the stable, heavy-isotope labeled analog of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the key biomarker for assessing a patient's vitamin D status. Its principal and critical application is as an internal standard for quantitative analysis by gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms provide a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled analyte in complex biological matrices such as human serum, which is essential for accuracy in clinical diagnostics and research.
In quantitative mass spectrometry, an internal standard must be chemically and physically similar to the analyte but mass-distinguishable. Unlabeled Calcifediol cannot serve this purpose for its own measurement. The use of a stable isotope-labeled (SIL) standard like Calcifediol-d6 is mandatory for correcting analytical variability. It uniquely compensates for sample loss during preparation steps (e.g., protein precipitation, liquid-liquid extraction) and corrects for matrix-induced ion suppression or enhancement during LC-MS/MS analysis, a major source of error in quantifying vitamin D metabolites. Substituting with a different compound or omitting an internal standard entirely compromises the accuracy, precision, and reproducibility required for clinical, pharmaceutical, and food safety applications.
Calcifediol-d6 is designed for unambiguous differentiation from its unlabeled counterpart in Multiple Reaction Monitoring (MRM) assays. In a typical LC-MS/MS method for pharmacokinetic studies, the PTAD-derivatized parent ion for Calcifediol-d6 is monitored at m/z 613.5, which is +6 amu higher than the unlabeled Calcifediol ion at m/z 607.5. This clear mass separation is fundamental to its function, preventing signal overlap and ensuring that the internal standard is distinctly measured from the endogenous analyte.
| Evidence Dimension | Precursor Ion (m/z) of PTAD-derivatized compound |
| Target Compound Data | 613.5 amu |
| Comparator Or Baseline | Unlabeled Calcifediol: 607.5 amu |
| Quantified Difference | +6.0 amu |
| Conditions | Reversed-phase HPLC with tandem mass spectrometry (LC-MS/MS) after derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). |
A distinct and sufficient mass shift is the primary requirement for an internal standard, preventing cross-talk and ensuring quantification is based on a clean, specific signal.
The utility of a deuterated standard is directly linked to its isotopic purity. Commercially available Calcifediol-d6 reference materials specify a minimum isotopic enrichment of 98% deuterium. This high enrichment is critical because it minimizes the population of d0 (unlabeled) and d1-d5 isotopologues in the standard material. The presence of significant unlabeled (d0) impurity would artificially inflate the measured analyte concentration, while a broad isotopologue distribution can complicate data analysis and reduce the signal-to-noise ratio for the target d6 ion, compromising assay sensitivity and accuracy.
| Evidence Dimension | Minimum Isotopic Enrichment |
| Target Compound Data | ≥98% 2H |
| Comparator Or Baseline | Theoretical 100% unlabeled (d0) analyte |
| Quantified Difference | Reduces d0 interference to negligible levels |
| Conditions | Specification for certified reference material. |
High isotopic purity ensures that the internal standard itself does not contribute to the signal of the analyte being measured, a critical factor for accurate low-level quantification.
Calcifediol-d6 is the specified internal standard in robust, validated LC-MS/MS methods for the quantification of 25-hydroxyvitamin D2 and D3 in human plasma and serum. In a representative method, its use in conjunction with online solid-phase extraction (SPE) and UHPLC separation allows for excellent linearity of response and minimal carryover. The consistent performance of the internal standard across sample preparation and analysis is what enables high intra- and inter-assay precision, a non-negotiable requirement for clinical research and diagnostic workflows.
| Evidence Dimension | Role in Validated Analytical Method |
| Target Compound Data | Used as the sole internal standard for quantifying both 25-OH-vitamin D2 and D3. |
| Comparator Or Baseline | Assays without a co-eluting, stable isotope-labeled internal standard. |
| Quantified Difference | Facilitates high accuracy and precision in validated methods. |
| Conditions | Online SPE-UHPLC-MS/MS with a triple-stage quadrupole mass spectrometer. |
Procuring the exact internal standard used in established, validated methods saves significant development and validation time and ensures cross-study comparability.
For clinical laboratories quantifying 25-hydroxyvitamin D in hundreds to thousands of patient serum samples daily, Calcifediol-d6 is the standard of choice. Its ability to correct for matrix effects and sample-to-sample extraction variability in automated LC-MS/MS workflows is essential for delivering the accurate and reproducible results required for patient diagnosis and monitoring.
When developing new drug formulations containing Calcifediol, regulatory bodies require precise measurement of the active ingredient's absorption, distribution, metabolism, and excretion (ADME). Calcifediol-d6 is used as the internal standard in validated bioanalytical methods to accurately determine drug concentrations in plasma over time, as demonstrated in pharmacokinetic studies for soft capsule formulations.
For manufacturers of fortified foods (e.g., milk, cereals) and dietary supplements, verifying the concentration of vitamin D3 and its metabolites is a critical quality control step. Isotope-dilution mass spectrometry using Calcifediol-d6 provides a highly accurate method to quantify fortification levels and ensure products meet label claims, overcoming significant matrix effects from diverse food types like salmon, cheese, and eggs.
Acute Toxic;Health Hazard